Fmoc-d-dab(mtt)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

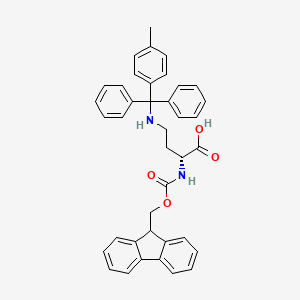

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C39H36N2O4 and its molecular weight is 596,73 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'acides aminés mono- et bis-méthylés

Fmoc-d-dab(mtt)-oh est utilisé dans la synthèse d'acides aminés Fmoc-Dap, -Dab et -Orn mono- et bis-méthylés {svg_1}. Cette nouvelle méthodologie a été développée en sondant la réactivité des acides aminés Fmoc disponibles dans le commerce {svg_2}.

Capacité de gélification

This compound a été utilisé dans la synthèse de cyclo (L-Lys-L-Lys)s mono-substitués Fmoc et Boc {svg_3}. Ces composés ont servi de gélifiants organiques, formant des organogels thermoréversibles stables dans des solvants alcooliques, benzéniques substitués et chlorés {svg_4}. Les observations en microscopie électronique en transmission (MET) et en microscopie électronique à balayage (MEB) révèlent que ces gélifiants s'auto-assemblent en structures de réseau nanofibres, nanorubans ou nanotubes en 3D {svg_5}.

Chromatographie liquide haute performance (HPLC)

This compound peut être utilisé en chromatographie liquide haute performance (HPLC) pour la détermination des acides aminés {svg_6}. Cette méthode est particulièrement utile car elle peut détecter les acides aminés avec un sous-groupe amino, comme la proline {svg_7}.

Mécanisme D'action

Target of Action

Fmoc-d-dab(mtt)-oh, also known as Fmoc-(N-gamma-4-methyltrityl)-D-alpha,gamma-diaminobutyric acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, is a complex compound. Similar compounds, such as polymyxins, are known to target lipid a, the lipopolysaccharide (lps) anchor found in the outer membrane of gram-negative bacteria .

Mode of Action

Polymyxins, which are structurally similar, bind to lipid a, disrupting the outer membrane of gram-negative bacteria .

Biochemical Pathways

The disruption of the bacterial outer membrane by similar compounds can lead to cell death .

Result of Action

Similar compounds cause cell death in gram-negative bacteria by disrupting the outer membrane .

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, commonly referred to as Fmoc-Lysine derivative, is a synthetic compound derived from the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C26H25N2O4, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating cell membrane penetration, while the amino acid moieties contribute to binding interactions with specific proteins.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the Fmoc-Lysine derivative possess antimicrobial properties. For instance, derivatives of fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aromatic rings has been found to enhance this activity significantly .

Anticancer Properties

Research has demonstrated that fluorenone derivatives can exhibit cytotoxic effects against cancer cell lines. For example, some compounds derived from fluorenone have been identified as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .

Antioxidant Activity

The antioxidant potential of fluorenone derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of several fluorenone derivatives against both planktonic and biofilm states of bacteria. The results indicated that modifications on the aryl group significantly influenced the inhibitory effects, with some compounds showing comparable efficacy to standard antibiotics . -

Cytotoxicity Assessment :

In another investigation, a series of fluorenone derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results showed that certain structural modifications led to increased antiproliferative activity, highlighting the potential for developing new anticancer agents .

Data Tables

| Biological Activity | Compound | Target | Effect |

|---|---|---|---|

| Antimicrobial | Fluorenone Derivative | Staphylococcus aureus | Inhibitory |

| Cytotoxic | Topoisomerase Inhibitor | Cancer Cell Lines | Cytotoxic |

| Antioxidant | Fluorenone Derivative | Free Radicals | Scavenging |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)/t36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKBBKLPMHPIKD-PSXMRANNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.